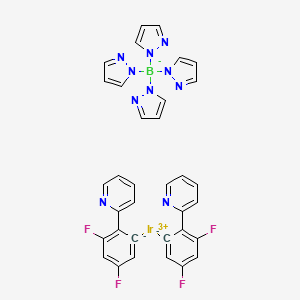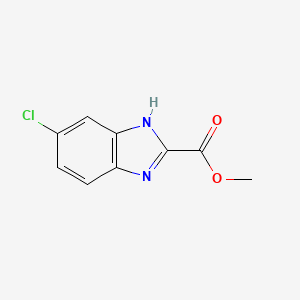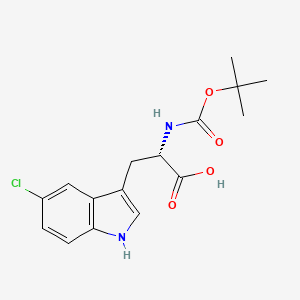
Prostaglandina F1alfa-d9
Descripción general
Descripción
La prostaglandina F1α-d9 es la contraparte marcada con deuterio de la prostaglandina F1α. Las prostaglandinas son un grupo de ácidos grasos insaturados compuestos por 20 átomos de carbono. Inicialmente descubiertas en el semen, desempeñan papeles esenciales en diversos procesos fisiológicos. La prostaglandina F1α-d9 sirve como una herramienta valiosa para la investigación y el desarrollo de fármacos .
Aplicaciones Científicas De Investigación
Los investigadores utilizan la prostaglandina F1α-d9 en varios campos:
Química: Como compuesto marcado, ayuda en los estudios de cuantificación durante el desarrollo de fármacos.
Biología: Sirve como una herramienta para investigar las respuestas celulares y las vías metabólicas.
Medicina: Comprender sus efectos puede informar las estrategias terapéuticas.
Industria: Sus aplicaciones se extienden a la investigación farmacéutica y biotecnológica.
Mecanismo De Acción
La prostaglandina F1α-d9 ejerce sus efectos interactuando con objetivos moleculares específicos y vías de señalización. Se necesita más investigación para dilucidar sus mecanismos precisos.
Análisis Bioquímico
Biochemical Properties
Prostaglandin F1alpha-d9 interacts with various enzymes and proteins in biochemical reactions. It is a putative metabolite of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . The nature of these interactions involves the binding of Prostaglandin F1alpha-d9 to the ovine corpus luteum FP receptor .
Cellular Effects
Prostaglandin F1alpha-d9 has significant effects on various types of cells and cellular processes. It influences cell function by acting on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to act as priming pheromones for male Atlantic salmon .
Molecular Mechanism
The mechanism of action of Prostaglandin F1alpha-d9 at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects through specific G-protein coupled receptors .
Dosage Effects in Animal Models
The effects of Prostaglandin F1alpha-d9 vary with different dosages in animal models
Metabolic Pathways
Prostaglandin F1alpha-d9 is involved in metabolic pathways, interacting with enzymes or cofactors . It is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha .
Métodos De Preparación
Las rutas sintéticas para la prostaglandina F1α-d9 implican la incorporación de átomos de deuterio en la estructura de la prostaglandina F1α. Estos compuestos marcados se utilizan a menudo como trazadores durante el desarrollo de fármacos. Desafortunadamente, los métodos específicos de producción industrial para la prostaglandina F1α-d9 no están ampliamente documentados.
Análisis De Reacciones Químicas
La prostaglandina F1α-d9 puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones siguen dependiendo del contexto. Los principales productos formados a partir de estas reacciones pueden variar en función de la vía de reacción específica.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-XNRKUTMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)



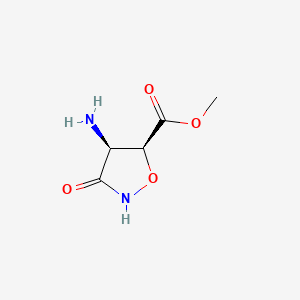
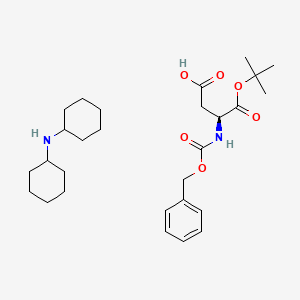
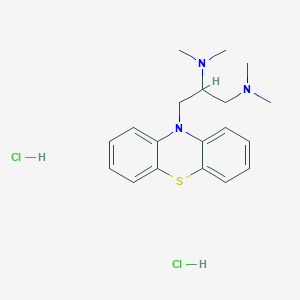
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)
